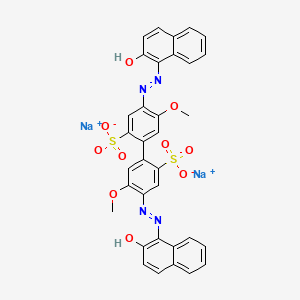

Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate

Description

Chemical Identity and Basic Properties

The compound belongs to the azo dye family, featuring two symmetrically arranged azo (-N=N-) groups bridging naphthol moieties and a biphenyl core. Its IUPAC name, disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate , reflects the following structural components:

- Biphenyl backbone : A central 1,1'-biphenyl system substituted with methoxy (-OCH₃) groups at positions 5 and 5'.

- Azo linkages : Two azo groups connect the biphenyl core to 2-hydroxy-1-naphthyl units, enabling π-conjugation and light absorption.

- Sulphonato groups : Sodium sulphonate (-SO₃Na) groups at positions 2 and 2' enhance water solubility.

Molecular Formula : C₃₄H₂₂N₄O₁₂S₂Na₂ (derived from structural analysis).

Molecular Weight : Approximately 852.8 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07, Na=22.99).

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | Not formally assigned | - |

| Solubility | Water-soluble (sulphonates) | |

| Spectral Absorption | λₘₐₓ ~450–550 nm (azo chromophore) |

The absence of a registered CAS number suggests limited commercial utilization compared to analogues like disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS 76656-36-5).

Historical Context and Development

Azo dyes emerged in the late 19th century, but the integration of sulphonate groups and methoxy substituents represents a 20th-century innovation to improve solubility and photostability. This compound likely originated from efforts to optimize textile dyes for synthetic fibers, where traditional azo dyes exhibited poor wet-fastness. The addition of sulphonate groups, as seen in structurally related compounds, mitigates this by introducing ionic character, reducing aggregation in aqueous media.

Key milestones:

Significance and Overview of Research Areas

The compound’s significance lies in its multifunctional design:

- Textile Industry : As a dye, it offers vibrant hues and improved wash-fastness due to sulphonate-mediated fiber affinity.

- Materials Science : Potential use in organic photovoltaics, where azo groups facilitate charge transfer.

- Analytical Chemistry : As a pH-sensitive probe, exploiting the hydroxy-naphthyl group’s deprotonation-dependent spectral shifts.

Current research priorities include:

Properties

CAS No. |

6428-81-5 |

|---|---|

Molecular Formula |

C34H24N4Na2O10S2 |

Molecular Weight |

758.7 g/mol |

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate |

InChI |

InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |

InChI Key |

MAGDVEUMSQOTTO-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Amino Precursors

- Starting Materials : Aromatic amines such as 2-amino-1-naphthol derivatives are used as precursors.

- Process : The amino groups are converted into diazonium salts by treatment with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to maintain stability of the diazonium intermediate.

- Reaction Conditions : Temperature control is critical to prevent decomposition; pH is maintained acidic to stabilize diazonium salts.

Azo Coupling Reaction

- Coupling Component : The diazonium salt is then reacted with a coupling component, typically a dimethoxy-substituted biphenyl derivative bearing sulfonic acid groups.

- Mechanism : Electrophilic aromatic substitution occurs where the diazonium salt couples with the activated aromatic ring of the biphenyl compound, forming the azo (-N=N-) linkages.

- Reaction Medium : Usually conducted in aqueous or mixed aqueous-organic solvents under controlled pH (neutral to slightly alkaline) to favor coupling.

- Temperature : Ambient to slightly elevated temperatures (20–40 °C) to optimize reaction rate without side reactions.

Sulfonation and Salt Formation

- Sulfonation : The biphenyl core is sulfonated to introduce sulfonic acid groups (-SO3H) at the 2,2' positions, enhancing water solubility and dye affinity.

- Neutralization : The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, improving stability and solubility.

- Purification : The crude product is purified by crystallization or precipitation, often from aqueous ethanol or similar solvents.

Final Product Isolation

- The final disodium salt is isolated by filtration, washing, and drying under controlled conditions to prevent degradation.

- Quality control includes spectroscopic verification (UV-Vis, IR), elemental analysis, and purity assessment.

Data Table: Typical Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 | 1–2 | 0.5–1 | Low temp to stabilize diazonium |

| Azo Coupling | Diazonium salt + dimethoxy biphenyl sulfonate | 20–40 | 7–9 | 1–3 | Controlled pH for coupling |

| Sulfonation | Sulfuric acid or chlorosulfonic acid | 50–80 | Acidic | 2–4 | Introduces sulfonic groups |

| Neutralization | NaOH or Na2CO3 | Ambient | 7–8 | 0.5–1 | Forms disodium salt |

| Purification | Crystallization/precipitation | Ambient | - | Variable | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material or intermediate in organic synthesis reactions.

Biology: Acts as a catalyst in certain biochemical reactions.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Azo Compounds

Functional and Performance Comparisons

Solubility and Stability

- The target compound exhibits superior water solubility due to its disodium sulfonate groups, which are absent in analogues like CAS 78952-69-9 .

- Methoxy groups in the target compound improve photostability compared to hydroxylated analogues (e.g., CAS 83562-73-6), which may degrade under UV exposure .

Chromophoric Properties

- The 2-hydroxy-1-naphthyl groups in the target compound generate a broader absorption spectrum (λₘₐₐ ≈ 450–550 nm) than benzenesulphonate-based dyes (λₘₐₐ ≈ 400–480 nm) .

- Chlorinated analogues (e.g., CAS 902.53 g/mol) exhibit redshifted absorption due to electron-withdrawing effects but require careful handling due to environmental concerns .

Industrial Applicability

- The target compound is preferred for textile dyeing due to its balance of solubility and colorfastness.

- Compounds with hydralazinone frames (e.g., 4,4'-dihydroxy-3,3'-dimethoxy-5,5'-biphenyl derivatives) show bioactivity in inhibiting LDL oxidation, a feature absent in the target compound .

Research Findings and Trends

- Synthetic Routes : The target compound is synthesized via diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 5,5'-dimethoxybiphenyl-2,2'-disulphonate, a method analogous to procedures described for related azo dyes .

- Environmental Impact : Sulfonated azo compounds like the target are less persistent than chlorinated variants but require wastewater treatment to remove aromatic amines .

Biological Activity

Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate, commonly referred to as C.I. Acid Red 89, is a synthetic azo dye with significant applications in various industries including textiles and food. This compound has garnered attention due to its biological activity, particularly its potential toxicity and mutagenicity.

- Molecular Formula : C34H24N4Na2O8S2

- CAS Number : 6472-50-0

- Molar Mass : 726.6859 g/mol

- Solubility : Soluble in hot water and ethanol; slightly soluble in cold water .

Biological Activity Overview

The biological activity of Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate is primarily characterized by its potential genotoxic effects and its interactions with biological systems.

Toxicological Studies

-

Genotoxicity :

- Studies indicate that azo dyes like C.I. Acid Red 89 can undergo reductive cleavage to form potentially carcinogenic amines. This process is mediated by enzymes such as cytochrome P450s which can lead to the formation of reactive species capable of binding to DNA .

- In vitro studies using Chinese hamster ovary (CHO) cells have shown mutagenic effects both with and without metabolic activation, suggesting a direct interaction with genetic material .

- Chronic Toxicity :

- Case Studies :

The mechanism by which Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate exerts its biological effects involves several pathways:

- Enzymatic Activation : The compound may be activated by various enzymes leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- DNA Interaction : The formation of nitrenium ions from N-hydroxylamine derivatives can result in DNA adduct formation, leading to mutations and potentially carcinogenic outcomes .

Summary of Findings

| Study Type | Findings |

|---|---|

| Genotoxicity | Positive mutagenicity in CHO cells; potential DNA binding through reactive intermediates. |

| Chronic Toxicity | Significant liver and kidney damage observed in chronic exposure studies in rats. |

| Biodegradation | Effective degradation by specific microbial strains under anaerobic conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.